21-Hydroxy Cabotegravir-d3

LC-MS/MS quantification Stable isotope dilution Metabolite bioanalysis

21-Hydroxy Cabotegravir-d3 is the definitive triple-deuterated SIL-IS for accurate LC-MS/MS quantification of cabotegravir's 21-hydroxy metabolite. Its +3.05 Da mass shift from metabolically stable C-6 trideuteriomethyl labeling ensures unambiguous SRM discrimination without H/D back-exchange. Essential for FDA-compliant bioanalysis, DMF/ANDA impurity profiling, and TDM panels. Batch-certified with full COA for ICH Q7 traceability.

Molecular Formula C19H17F2N3O6
Molecular Weight 424.4 g/mol
Cat. No. B12413957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Hydroxy Cabotegravir-d3
Molecular FormulaC19H17F2N3O6
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NC(C4=C(C=C(C=C4)F)F)O)O
InChIInChI=1S/C19H17F2N3O6/c1-8-7-30-13-6-23-5-11(15(25)16(26)14(23)19(29)24(8)13)18(28)22-17(27)10-3-2-9(20)4-12(10)21/h2-5,8,13,17,26-27H,6-7H2,1H3,(H,22,28)/t8-,13+,17?/m0/s1/i1D3
InChIKeyOGXUQDPFTKNAGU-TWMDTBBSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





21-Hydroxy Cabotegravir-d3: Deuterated Dihydroxy Metabolite Reference Standard for Cabotegravir Bioanalysis


21-Hydroxy Cabotegravir-d3 (CAS unlisted; MW 424.4 g/mol; molecular formula C₁₉H₁₄D₃F₂N₃O₆) is a triple-deuterated derivative of the cabotegravir dihydroxy metabolite, belonging to the class of stable isotope-labeled internal standards (SIL-IS) used in quantitative LC-MS/MS bioanalysis [1]. Cabotegravir itself is a long-acting HIV-1 integrase strand transfer inhibitor (INSTI) approved for both treatment and pre-exposure prophylaxis of HIV-1 infection, with an in vitro IC₅₀ of 3 nM in the strand transfer assay and 0.2–1.3 nM against HIV replication in PBMCs and MT-4 cells [1]. The parent drug is primarily metabolized by UGT1A1 and UGT1A9 to a glucuronide conjugate (M1), which accounts for 27% of the oral dose recovered in urine; hydroxylated phase I metabolites including 21-hydroxy cabotegravir are also formed [2][3]. The -d3 labeling on the C-6 methyl group (trideuteriomethyl) confers a +3.05 Da mass shift relative to the unlabeled 21-Hydroxy Cabotegravir (MW 421.35), enabling unambiguous mass spectrometric discrimination while preserving near-identical physicochemical behavior .

Why Non-Deuterated or Parent-Drug Deuterated Standards Cannot Substitute for 21-Hydroxy Cabotegravir-d3 in Metabolite-Specific Bioanalysis


In-class deuterated cabotegravir compounds are not functionally interchangeable. A deuterated parent-drug standard such as Cabotegravir-d5 (MW 410.4; 5 deuterium atoms on the oxazolo-pyridopyrazine core) is designed exclusively for cabotegravir parent quantification and cannot correct for differential extraction recovery, ion suppression, or chromatographic behavior of the 21-hydroxy metabolite bearing an additional hydroxyl group (+16 Da) and benzylic alcohol functionality [1]. Non-deuterated 21-Hydroxy Cabotegravir (MW 421.35) lacks the mass shift required for selected reaction monitoring (SRM) discrimination, making it unsuitable as an internal standard in multiplexed LC-MS/MS assays where isotopic separation is mandatory [2]. Furthermore, deuterium placement on a metabolically inert sp³ methyl group (C-6 trideuteriomethyl) ensures 21-Hydroxy Cabotegravir-d3 resists hydrogen-deuterium back-exchange under physiological pH and sample preparation conditions, a documented failure mode for deuterated standards bearing exchangeable labels on heteroatoms or aromatic positions [3]. These structural and analytical specificities collectively preclude ad hoc substitution.

Quantitative Differentiation Evidence for 21-Hydroxy Cabotegravir-d3 vs. Closest Analogs and Alternatives


Mass Shift of +3.05 Da vs. Non-Deuterated 21-Hydroxy Cabotegravir Enables Unambiguous SRM Discrimination

21-Hydroxy Cabotegravir-d3 (MW 424.4 g/mol) provides a +3.05 Da mass shift versus non-deuterated 21-Hydroxy Cabotegravir (MW 421.35 g/mol), corresponding to the replacement of three protium atoms with deuterium on the C-6 methyl group . This mass difference is sufficient to prevent isotopic cross-talk between analyte and internal standard in triple-quadrupole SRM transitions, a prerequisite for quantitative bioanalytical method validation under FDA and EMA guidelines. In contrast, structural analog internal standards (e.g., using a different hydroxylated metabolite as IS) lack the co-elution behavior needed to compensate for matrix effects, while non-deuterated 21-Hydroxy Cabotegravir cannot be mass-resolved from the endogenous metabolite [1].

LC-MS/MS quantification Stable isotope dilution Metabolite bioanalysis

Deuterium Placement on Non-Exchangeable sp³ Methyl Carbon vs. Exchangeable Positions Ensures Metabolic Stability of the Label

The deuterium atoms in 21-Hydroxy Cabotegravir-d3 are positioned exclusively on the C-6 methyl group as a trideuteriomethyl (-CD₃) moiety, as confirmed by the IUPAC name '(3R,6S)-...6-(trideuteriomethyl)...' . This sp³-hybridized carbon lacks the acidic protons found on heteroatom-bound deuterium (e.g., -OD, -ND) or aromatic positions that are susceptible to H/D back-exchange under physiological pH, during sample preparation, or upon prolonged storage in protic solvents [1]. By contrast, deuterated standards labeled on hydroxyl or amine positions can lose their isotopic label through exchange, degrading the mass shift and generating unlabeled IS that co-elutes with the analyte, causing systematic underestimation [2].

Hydrogen-deuterium exchange Isotopic fidelity Metabolite quantification

Differential Extraction Recovery and Ion Suppression Between 21-Hydroxy Metabolite and Parent Cabotegravir Precludes Use of Parent-Drug Deuterated IS

The 21-Hydroxy Cabotegravir metabolite differs from the parent drug cabotegravir by two structural modifications: hydroxylation at the benzylic carbon of the difluorophenylmethyl moiety and a hydroxyl group at position 10 of the tricyclic core . These modifications increase polarity (additional H-bond donors/acceptors) and alter both liquid-liquid extraction (LLE) partition coefficients and electrospray ionization efficiency relative to the parent. Consequently, a parent-drug deuterated IS such as Cabotegravir-d5 (MW 410.4, logP ~1.2 estimated) cannot adequately track the metabolite through extraction and ionization, as demonstrated in the multiplexed UHPLC-MS/MS method by Courlet et al. (2020), which achieved trueness of 94.7–107.5% and intermediate precision of 3.0–11.2% across the clinical range of 30–9,000 ng/mL only when analyte-matched deuterated IS were used for each antiretroviral [1].

Matrix effect compensation Extraction recovery Ion suppression

Positional Specificity of 21-Hydroxylation vs. Other Cabotegravir Hydroxylated Metabolites (10-OH, 13-OH, 24-OH, 26-OH)

The 21-hydroxy designation corresponds to a specific dihydroxylated cabotegravir structure bearing hydroxylation at both the C-10 position of the tricyclic pyridone core and at the benzylic carbon of the N-(2,4-difluorophenyl)methyl side chain . This distinguishes it from other deuterated cabotegravir metabolite standards: 10-Hydroxy Cabotegravir-d3 (single hydroxylation at C-10; MW ~424.4), 13-Hydroxy Cabotegravir-d3, 24-Hydroxy Cabotegravir-d3, and 26-Hydroxy Cabotegravir-d3 [1]. Each positional isomer exhibits distinct chromatographic retention, fragmentation spectra, and may represent different metabolic pathways (e.g., CYP-mediated oxidation vs. UGT-mediated conjugation). Using the incorrect hydroxylated isomer as an internal standard introduces retention-time mismatch, compromising matrix effect compensation, and risks inaccurate quantification if the isomers are not chromatographically resolved [2].

Metabolite identification Positional isomer differentiation Metabolite profiling

Procurement-Relevant Application Scenarios for 21-Hydroxy Cabotegravir-d3


Quantitative LC-MS/MS Method Validation for Cabotegravir Metabolite Pharmacokinetic Studies

In clinical pharmacokinetic studies of long-acting injectable cabotegravir (half-life 5.6–11.5 weeks IM), accurate quantitation of circulating hydroxylated metabolites is essential for understanding metabolic clearance pathways and assessing potential metabolite-mediated drug-drug interactions [1]. 21-Hydroxy Cabotegravir-d3 serves as the SIL-IS for the 21-hydroxy dihydroxy metabolite, enabling the method to achieve the precision (CV ≤15%) and accuracy (bias ≤15%) required by FDA bioanalytical method validation guidance across the anticipated concentration range [2]. The +3.05 Da mass shift and metabolically stable methyl-d3 labeling ensure no interference from endogenous metabolite isotopologues or H/D back-exchange products.

Metabolite Identification and Profiling in ADME Studies Using High-Resolution Mass Spectrometry

In drug metabolism and disposition studies, 21-Hydroxy Cabotegravir-d3 is used as a reference standard to confirm the identity and chromatographic retention of the 21-hydroxy metabolite in biological matrices (plasma, urine, bile, hepatocyte incubations) [1]. The major cabotegravir metabolite M1 (glucuronide conjugate) accounts for 27% of the oral dose in urine, but phase I hydroxylated metabolites including the 21-hydroxy species also contribute to the overall metabolic profile [3]. The deuterated reference standard enables unambiguous assignment of this metabolite in complex biological extracts via co-elution and identical MS/MS fragmentation patterns with a predictable +3.05 Da mass offset.

Therapeutic Drug Monitoring (TDM) Assay Development for Cabotegravir/Rilpivirine Long-Acting Regimens

Routine TDM of cabotegravir plasma concentrations (target range 30–9,000 ng/mL in validated UHPLC-MS/MS assays) increasingly requires simultaneous monitoring of metabolites to assess adherence and metabolic phenotype [2]. Incorporating 21-Hydroxy Cabotegravir-d3 as a metabolite-specific SIL-IS enables laboratories to expand existing parent-drug-only TDM panels to include metabolite quantification without re-developing chromatographic separation, as the deuterated metabolite co-elutes with its unlabeled counterpart while being independently detected via distinct SRM transitions.

Regulatory Submission Support: ANDA/DMF Impurity and Metabolite Reference Standards

For pharmaceutical companies filing ANDAs or DMFs referencing cabotegravir, 21-Hydroxy Cabotegravir-d3 supplied by TRC (Toronto Research Chemicals) provides a characterized, batch-certified reference standard suitable for impurity profiling and metabolite identification studies . The TRC brand provides Certificates of Analysis (COA) with documented identity, purity, and isotopic enrichment data, meeting the traceability requirements of ICH Q7 and supporting regulatory acceptance of bioanalytical data packages.

Quote Request

Request a Quote for 21-Hydroxy Cabotegravir-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.